molecular formula C16H16O4 B2677044 (R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester CAS No. 119807-82-8

(R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester

Cat. No. B2677044
CAS RN: 119807-82-8
M. Wt: 272.3
InChI Key: LJSMGWBQOFWAPJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester, or (R)-NMS-1, is a novel compound that has been recently developed for use in scientific research and laboratory experiments. It is a synthetic compound that is composed of a naphthylmethyl group and a succinic acid-1-methyl ester. It has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Organic Synthesis

(R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it has been efficiently prepared through optical resolution and racemization or by catalytic asymmetric reduction, showcasing its utility in creating optically pure compounds (Yoshio N Ito et al., 1990). Furthermore, its application extends to the chemo-enzymatic synthesis of enantiomerically pure compounds, illustrating the integration of chemical and enzymatic methods in organic synthesis (Mayumi Kimura et al., 2002).

Biotechnology and Industrial Applications

Succinic acid derivatives, including those related to (R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester, have significant biotechnological implications. They are part of the broader family of succinic acid derivatives explored for producing biodegradable plastics, solvents, and as intermediates for further chemical synthesis. Notably, succinic acid production from renewable resources is a growing area of interest, highlighting the importance of such compounds in sustainable industrial processes (J. Zeikus et al., 1999).

Materials Science

In materials science, derivatives of succinic acid play a crucial role in developing new materials. For example, bis(triorganostannyl) esters of succinic acid and related compounds have been prepared and studied for their structural properties, contributing to the field of organometallic chemistry and potential applications in materials science (Areila Samuel-Lewis et al., 1992).

Enantioselective Synthesis

The enantioselective synthesis of compounds using (R)-2-(1-Naphthylmethyl)succinic acid-1-methyl ester as an intermediate or related methodologies showcases the importance of such compounds in accessing chiral molecules. This is vital for the pharmaceutical industry, among others, where the enantiomeric purity of drug molecules can significantly affect their efficacy and safety (M. Qiu et al., 2009).

properties

IUPAC Name

(3R)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMGWBQOFWAPJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid

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